molecular formula C17H21ClN2O2 B2956485 N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1333520-82-3

N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2956485
CAS No.: 1333520-82-3
M. Wt: 320.82
InChI Key: PQOUHSAHSJCVIL-UHFFFAOYSA-N
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Description

The compound “N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a propargyl group, which is often involved in click chemistry reactions . The compound also has a methoxy group and a chloro group attached to a benzene ring, which could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a propargyl group, and a (5-chloro-2-methoxyphenyl)methyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The propargyl group in the molecule could potentially participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition . The chloro group on the benzene ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Binding and Activity at Serotonin Receptors

A study by Craven, Grahame-Smith, and Newberry (1994) focused on a related compound, WAY-100635, which demonstrated potent and selective antagonist activity at 5-HT1A receptors. This compound was effective in inhibiting serotonin-induced actions, indicating potential implications in neurological research and treatments (Craven, Grahame-Smith, & Newberry, 1994).

Synthesis and Pharmacological Properties

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds, including derivatives of the chemical structure , demonstrating significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential applications in the development of new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interaction Studies

Research by Shim, Welsh, Cartier, Edwards, and Howlett (2002) on a structurally similar antagonist, SR141716, revealed insights into the molecular interactions with CB1 cannabinoid receptors. This study's findings are significant for understanding receptor-ligand interactions and developing receptor-targeted drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Selective Silent 5-HT1A Receptor Antagonism

Forster, Cliffe, Bill, Dover, Jones, Reilly, and Fletcher (1995) explored the pharmacological profile of WAY-100635, finding it to be a highly selective and potent antagonist at 5-HT1A receptors. This research offers potential insights into the development of treatments for conditions involving serotonin receptors (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).

Serotonin 4 Receptor Agonist Activity

Sonda, Kawahara, Murozono, Sato, Asano, and Haga (2003) synthesized derivatives with potential applications as serotonin 4 receptor agonists, useful in the development of gastrointestinal motility treatments (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of this compound could potentially contribute to the fields of organic chemistry and medicinal chemistry, given its complex structure and the presence of several functional groups that are common in pharmaceutical compounds .

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-3-8-20-9-6-13(7-10-20)17(21)19-12-14-11-15(18)4-5-16(14)22-2/h1,4-5,11,13H,6-10,12H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOUHSAHSJCVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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